molecular formula C16H17N3O3 B11691389 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide CAS No. 302910-18-5

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide

Katalognummer: B11691389
CAS-Nummer: 302910-18-5
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: MHORJQISFZORNE-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide is a complex organic compound that features a furan ring, a hydrazinyl group, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by further reactions to introduce the butanamide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazinyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the hydrazinyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Eigenschaften

CAS-Nummer

302910-18-5

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(3-methylphenyl)butanediamide

InChI

InChI=1S/C16H17N3O3/c1-12-4-2-5-13(10-12)18-15(20)7-8-16(21)19-17-11-14-6-3-9-22-14/h2-6,9-11H,7-8H2,1H3,(H,18,20)(H,19,21)/b17-11+

InChI-Schlüssel

MHORJQISFZORNE-GZTJUZNOSA-N

Isomerische SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CO2

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.